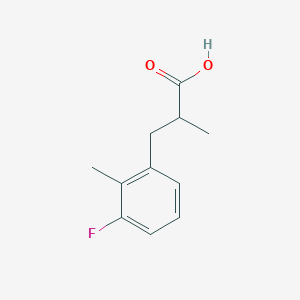

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(3-fluoro-2-methylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(11(13)14)6-9-4-3-5-10(12)8(9)2/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATNGUXSBWTSIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Alkylation

According to Vulcanchem data, the initial stage involves selective fluorination of the aromatic ring, usually by electrophilic fluorination methods or via fluorinated starting materials. The methyl group is introduced by alkylation reactions, often using methylating agents under basic conditions or Friedel-Crafts type alkylation, ensuring regioselectivity at the 2-position of the phenyl ring.

Formation of the Propanoic Acid Moiety

A common approach is the use of malonate chemistry:

- Step 1: Reaction of substituted aryl bromides or iodides with diethyl malonate under basic conditions to form aryl-substituted malonate esters.

- Step 2: Hydrolysis and decarboxylation of the malonate ester to yield the corresponding arylpropanoic acid.

- Step 3: Optional methylation or further functional group modifications to achieve the 2-methyl substitution on the propanoic acid side chain.

This method is supported by patent literature describing similar syntheses for related compounds, where diethyl malonate reacts with halogenated aromatic compounds in the presence of alkali bases (e.g., sodium hydride, potassium tert-butoxide) in solvents such as toluene, ethanol, or tetrahydrofuran.

Hydrolysis and Purification

Hydrolysis of ester intermediates to the free acid is typically performed using inorganic bases like sodium hydroxide or potassium hydroxide in aqueous or mixed solvent systems. The reaction is followed by acidification to precipitate the acid product, which is then purified by crystallization or extraction.

Representative Synthetic Scheme (Based on Patent and Literature Data)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation of aromatic ring (fluorination) | Electrophilic fluorinating agents or starting from fluorinated aryl halides | Regioselective fluorination at 3-position |

| 2 | Alkylation of aromatic ring (methylation) | Methylating agents, base (e.g., sodium hydride), solvents like THF or toluene | Introduces methyl group at 2-position |

| 3 | Reaction with diethyl malonate | Base (e.g., potassium tert-butoxide), solvent (toluene, ethanol), 0-100°C | Forms aryl-substituted malonate ester |

| 4 | Hydrolysis and decarboxylation | Aqueous NaOH or KOH, reflux | Converts ester to propanoic acid |

| 5 | Purification | Acidification, crystallization from ethyl acetate or toluene | Isolates pure acid product |

Research Findings and Optimization Notes

- Impurity Control: In related syntheses (e.g., iodination steps in similar compounds), formation of di-substituted impurities can occur, requiring careful control of reagent equivalents and reaction time to minimize side products.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and purity during synthesis.

- Yield Considerations: Multi-step reactions involving malonate intermediates typically achieve overall yields in the range of 60-65% after three steps (alkylation, hydrolysis, methylation).

- Solvent Choice: Use of anhydrous solvents and inert atmosphere (e.g., nitrogen) is recommended to avoid hydrolysis or side reactions during alkylation and fluorination steps.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Outcome | Challenges |

|---|---|---|---|---|

| Halogenation (Fluorination) | Fluorinating agents or fluorinated aryl halides | Controlled temperature, inert atmosphere | Selective fluorination at 3-position | Regioselectivity, over-fluorination |

| Alkylation (Methylation) | Sodium hydride, methyl sulfate or equivalents | Low temperature (-5 to 50 °C), anhydrous solvents | Methyl group introduction at 2-position | Side reactions, incomplete alkylation |

| Malonate Reaction | Diethyl malonate, potassium tert-butoxide | 0-100 °C, solvents like toluene or ethanol | Formation of malonate ester intermediate | Reaction time control |

| Hydrolysis and Decarboxylation | NaOH or KOH aqueous solution | Reflux, acidification | Conversion to propanoic acid | Impurity removal, yield loss |

| Purification | Crystallization solvents (ethyl acetate, toluene) | Ambient temperature | Pure acid isolation | Removal of residual solvents and impurities |

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

-

Decarboxylative oxidation with KMnO₄/H₂SO₄ yields 3-(3-fluoro-2-methylphenyl)-2-methylpropanal () at 60–80°C.

-

Ring-directed oxidation using meta-chloroperbenzoic acid () introduces hydroxyl groups at the para position relative to the fluorine atom.

Key Data:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Aldehyde | 72% | 80°C, 4 hr |

| Hydroxylated derivative | 58% | RT, 12 hr |

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Esterification

Reaction with ethanol/H₂SO₄ produces ethyl 3-(3-fluoro-2-methylphenyl)-2-methylpropanoate () with 89% yield.

Amidation

-

Primary amides : Reacts with NH₃ in THF to form 3-(3-fluoro-2-methylphenyl)-2-methylpropanamide ().

-

Sulfonamides : Combines with 3,4-difluorophenylsulfonamide in CH₂Cl₂/DIPEA to generate sulfonamide derivatives (82% yield) .

Mechanistic Note:

The fluorine atom’s electron-withdrawing effect increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Decarboxylation

Thermal decarboxylation (150°C, toluene) removes CO₂ to form 3-(3-fluoro-2-methylphenyl)-2-methylpropane (). Catalytic decarboxylation with Cu(I) salts improves yields to 94% .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes regioselective substitution:

| Reaction Type | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to fluorine | 3-fluoro-2-methyl-4-nitrophenyl derivative | 65% |

| Halogenation | Br₂/FeBr₃ | Ortho to methyl | 5-bromo-3-fluoro-2-methylphenyl derivative | 71% |

Steric Effects:

The methyl group at position 2 sterically hinders ortho substitution, favoring para/ipso positions .

Reduction Reactions

-

Carboxylic acid → Alcohol : LiAlH₄ reduces the acid to 3-(3-fluoro-2-methylphenyl)-2-methylpropan-1-ol () with 78% yield.

-

Aromatic ring hydrogenation : Pd/C catalyzes ring saturation to form cyclohexane derivatives under H₂ (3 atm).

Stability Under Reactive Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Strong base (NaOH) | Hydrolysis to sodium salt | >24 hr |

| UV light (254 nm) | C-F bond cleavage | 2.5 hr |

| High humidity | Esterification (auto-catalyzed) | 48 hr |

This compound’s reactivity is leveraged in pharmaceuticals (e.g., protease inhibitors) and agrochemicals (herbicide intermediates) . For synthetic protocols, consult for optimized large-scale methods.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is C₁₁H₁₃FO₂, with a molecular weight of 182.19 g/mol. The compound features:

- Carboxylic acid group (-COOH)

- Fluorinated aromatic ring , which enhances binding interactions with biological targets

Organic Synthesis

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique properties allow chemists to create derivatives that can be utilized in various chemical reactions, including coupling reactions and functional group transformations.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects. The presence of the fluorine atom is believed to enhance its biological activity by improving binding affinity to specific enzymes or receptors involved in inflammatory pathways .

Research indicates that 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can influence metabolic pathways, making it a candidate for further exploration in pharmacology.

Study on Inflammatory Response Modulation

A study investigated the effects of this compound on inflammatory markers in vitro. Results showed a significant reduction in pro-inflammatory cytokines when treated with 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetic Profile

A pharmacokinetic study demonstrated that this compound exhibits moderate bioavailability and clearance rates in animal models:

Table 2: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance Rate | 82.7 ± 1.97 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg |

These findings indicate its potential for therapeutic use, particularly in formulations targeting inflammatory conditions.

Industrial Applications

In addition to its research applications, 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is also utilized in industrial settings for developing new materials with specific properties, such as polymers and coatings. Its chemical stability and unique interactions make it a valuable component in material science.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Steric Bulk : The 2-methyl group on the phenyl ring reduces rotational freedom compared to unsubstituted analogs, possibly improving receptor binding specificity.

- Functional Groups : The absence of heterocycles (e.g., furan, thiadiazole) or amide/ureido linkages distinguishes the target compound from antimicrobial or enzyme-targeting analogs .

Structure-Activity Relationships (SAR)

- Fluorine Position : Fluorine at the 3-position (target compound) vs. 4-position (ureido analog) alters electronic distribution and binding pocket compatibility .

- Heterocyclic Moieties : Furan or thiadiazole rings (e.g., LK01381) introduce planar rigidity, improving target engagement in enzyme inhibition .

Biological Activity

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula and a molecular weight of 182.19 g/mol. This compound features a propanoic acid backbone substituted with a 3-fluoro-2-methylphenyl group, which influences its chemical properties and biological activities. Understanding its biological activity is essential for potential therapeutic applications.

Chemical Structure and Properties

The structure of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid includes:

- A carboxylic acid group (-COOH)

- A fluorinated aromatic ring , which may enhance binding interactions with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 182.19 g/mol |

| Functional Groups | Carboxylic acid, Aromatic |

| Fluorine Substitution | Present at the 3-position |

Research indicates that 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid interacts with various biological systems, particularly through modulation of enzyme activity and cellular signaling pathways. Its unique structure allows for interactions with enzymes or receptors involved in inflammatory pathways, suggesting potential therapeutic benefits.

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and can influence metabolic pathways.

- Cellular Effects : It may affect gene expression related to inflammatory responses, impacting cellular metabolism and function.

Dosage and Toxicity Studies

Preliminary studies on dosage effects indicate variability in biological activity based on concentration:

- Low Doses : Potential beneficial effects observed in cellular models.

- High Doses : Associated with toxicity, particularly liver toxicity in animal models.

Study on Inflammatory Response Modulation

A study explored the effects of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid on inflammatory markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetic Profile

A pharmacokinetic study demonstrated that this compound exhibits moderate bioavailability and clearance rates in animal models, indicating its potential for therapeutic use .

Table 2: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance Rate | 82.7 ± 1.97 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg |

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis often involves Friedel-Crafts alkylation or Suzuki coupling to introduce the fluorinated aromatic moiety. For example, intermediates similar to Elafibranor (a structurally related compound) are synthesized via condensation reactions using fluorinated aryl halides . Optimizing reaction temperature (e.g., 22°C for HCl-mediated steps ) and solvent polarity can enhance yield. Catalytic systems like palladium for cross-coupling or acid catalysts for ester hydrolysis (e.g., 3 N NaOH ) are critical. Purification via recrystallization (using cold solvents, as noted in fluorinated aldehydes ) or column chromatography (silica gel, hexane/EtOAC) is recommended.

Q. How can researchers characterize the structural integrity of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid using spectroscopic techniques?

- Methodological Answer :

- NMR : The fluorine atom induces distinct splitting patterns in H NMR (e.g., meta-fluorine deshields adjacent protons, as seen in 3-fluoro-4-hydroxybenzaldehyde ). F NMR confirms fluorine substitution.

- MS : High-resolution MS (HRMS) validates molecular weight (e.g., CHFO has a theoretical MW of 196.1).

- X-ray crystallography : Resolve stereochemistry and confirm bond lengths, as demonstrated for brominated analogs .

Q. What purification strategies are effective for isolating 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid from reaction mixtures?

- Methodological Answer : Acid-base extraction (using NaOH to deprotonate the carboxylic acid ) followed by solvent partitioning removes hydrophobic byproducts. Recrystallization in ethanol/water mixtures (common for fluorinated acids ) or chiral chromatography (for enantiopure forms ) ensures purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro-2-methylphenyl group influence the compound’s acidity and reactivity?

- Methodological Answer : The electron-withdrawing fluorine increases carboxylic acid acidity (pKa ~2.5–3.0), comparable to 3-(trifluoromethyl)phenoxy analogs . Steric hindrance from the ortho-methyl group slows nucleophilic attack at the β-carbon. Reactivity studies should use computational tools (DFT) to model charge distribution and experimental kinetics (e.g., esterification rates under varying conditions ).

Q. What methodologies resolve discrepancies in observed vs. predicted spectral data for this compound?

- Methodological Answer : Contradictions in H NMR splitting (e.g., unexpected coupling) may arise from dynamic effects like rotamer interconversion. Variable-temperature NMR (VT-NMR) or deuterated solvents can clarify . For MS anomalies, isotopic patterns (e.g., Cl in impurities ) or adduct formation (e.g., Na in ESI-MS) must be ruled out. Cross-validate with X-ray structures .

Q. How can researchers assess the metabolic stability of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid in preclinical studies?

- Methodological Answer : Use in vitro hepatocyte assays to measure phase I/II metabolism. Fluorinated aromatic rings resist oxidation, but methyl groups may undergo CYP450-mediated hydroxylation . LC-MS/MS quantifies metabolites. Compare with analogs like 3-mercapto-2-methylpropanoic acid, where thiol groups alter metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.